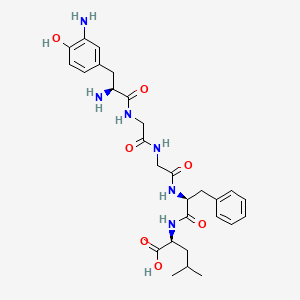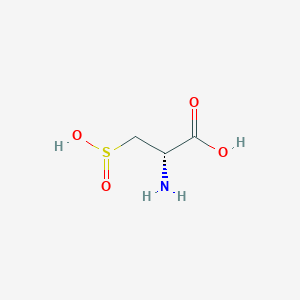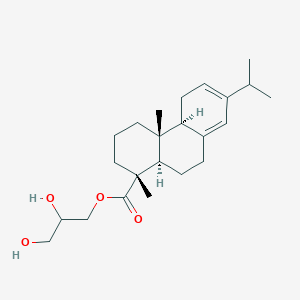
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring. This compound is known for its distinct structure, which includes three methyl groups and a 4-(methylthio)butyl side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3,5-trimethylpyrazine with 4-(methylthio)butyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trimethylpyrazine: Lacks the 4-(methylthio)butyl side chain.
2,3,6-Trimethylpyrazine: Differs in the position of the methyl groups.
2-Methyl-3-(methylthio)pyrazine: Contains only one methyl group and a methylthio group.
Uniqueness
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(methylthio)butyl side chain differentiates it from other pyrazines and contributes to its unique reactivity and applications .
Propriétés
| 92233-83-5 | |
Formule moléculaire |
C12H20N2S |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2S/c1-9-10(2)14-12(11(3)13-9)7-5-6-8-15-4/h5-8H2,1-4H3 |
Clé InChI |
KGBPITFLJDEWLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)CCCCSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








